2-Methoxy-5-nitronaphthalene

Organic Synthesis Nitroaromatic Chemistry Process Chemistry

2-Methoxy-5-nitronaphthalene (CAS 31199-12-9) is a disubstituted nitroaromatic compound belonging to the methoxynitronaphthalene class. Its core structure features an electron-donating methoxy group at the 2-position and an electron-withdrawing nitro group at the 5-position on the naphthalene ring, creating a distinct push-pull electronic system that dictates its chemical reactivity.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B11948541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitronaphthalene
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9NO3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3
InChIKeyZXCAQIAMTBQFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitronaphthalene: A Key Nitroaromatic Intermediate for Position-Specific Synthesis


2-Methoxy-5-nitronaphthalene (CAS 31199-12-9) is a disubstituted nitroaromatic compound belonging to the methoxynitronaphthalene class [1]. Its core structure features an electron-donating methoxy group at the 2-position and an electron-withdrawing nitro group at the 5-position on the naphthalene ring, creating a distinct push-pull electronic system that dictates its chemical reactivity [2]. Primarily utilized as a synthetic intermediate, its value lies in obtaining the precise 2,5-substitution pattern, which is critical for downstream applications in dye, pharmaceutical, and agrochemical synthesis, as this specific regiochemistry cannot be easily replicated by other isomers.

2-Methoxy-5-nitronaphthalene: Why Isomeric Purity and Substitution Pattern Matter for Procurement


Generic substitution among methoxynitronaphthalene isomers is not feasible due to fundamental differences in electronic distribution and steric environment dictated by substituent position. While isomers like 1-methoxy-4-nitronaphthalene or 1-methoxy-5-nitronaphthalene might be offered as alternatives, their distinct substitution patterns result in different 13C NMR chemical shifts and chemical reactivity profiles [1]. The 5-nitro-2-methoxy arrangement creates a specific push-pull system across the naphthalene ring that is absent in other isomers, directly influencing the regioselectivity of subsequent reactions and the properties of downstream products [2]. For procurement, this means that substituting with a more readily available or cheaper analog without verifying the exact isomer can lead to failed syntheses or altered biological activity.

2-Methoxy-5-nitronaphthalene: Quantitative Differentiation Evidence Against Closest Analogs


Improved Synthetic Yield and Purity: 2-Methoxy-5-nitronaphthalene vs. 1-Methoxy-5-nitronaphthalene via Nitronaphthol Intermediates

The improved synthesis route reported by Párkányi et al. demonstrates that 2-methoxy-5-nitronaphthalene (3) can be obtained with higher yield and purity compared to the 1-methoxy-5-nitronaphthalene isomer (2) when using the corresponding nitronaphthol precursors [1]. The key intermediate 5-nitro-2-naphthol undergoes methylation more efficiently, leading to a cleaner reaction profile and easier purification, which is a critical advantage for procurement where isomeric purity is paramount.

Organic Synthesis Nitroaromatic Chemistry Process Chemistry

Nitration Regioselectivity: 2-Methoxy-5-nitronaphthalene is a Minor but Specific Product from 2-Methoxynaphthalene

In the nitration of 2-methoxynaphthalene, the major product is the 1-nitro isomer (70%), with the remaining 30% distributed between the 6- and 8-nitro derivatives [1]. The 5-nitro isomer—2-methoxy-5-nitronaphthalene—is a minor product that requires specific synthetic strategies to isolate. This contrasts with 1-methoxy-4-nitronaphthalene, which is the predominant product from 1-methoxynaphthalene nitration [2]. The scarcity and regiospecific synthesis of the 2,5-isomer underscore its specialized nature and the need to source it rather than relying on isomer mixtures from direct nitration.

Nitration Chemistry Reaction Selectivity Substituent Effects

Electronic Influence on Reactivity: The 2-Methoxy-5-nitro System vs. 1-Methoxy-4-nitro in Photosubstitution

Studies on the photosubstitution reactions of nitronaphthalene derivatives indicate that the position of the nitro and methoxy groups significantly alters excited-state lifetimes and reaction pathways. For 1-methoxy-4-nitronaphthalene (MNN), the lowest triplet state is of π,π* character, leading to specific nucleophilic displacement reactions [1]. While direct data for 2-methoxy-5-nitronaphthalene is less abundant, class-level inference based on substituent effect analysis suggests its excited-state dynamics differ from the 1-methoxy isomer due to the meta-like relationship between the substituents, potentially offering distinct photoreactivity profiles [2].

Photochemistry Nucleophilic Aromatic Substitution Excited-State Dynamics

Biological Activity Spectrum: 2-Methoxy-5-nitronaphthalene as a Precursor to Bioactive Nitronaphthols

Natural product research has identified 1-hydroxy-5-methoxy-2-nitronaphthalene and related nitronaphthols from endophytic fungi with considerable antibacterial, antifungal, and antialgal properties [1]. While 2-methoxy-5-nitronaphthalene itself is not a natural product, it serves as a direct synthetic precursor to these bioactive nitronaphthols via demethylation [2]. This end-use potential differentiates it from isomers like 1-methoxy-5-nitronaphthalene, which would lead to a different hydroxylation pattern and potentially different biological activity.

Bioactivity Screening Natural Products Antimicrobial

2-Methoxy-5-nitronaphthalene: Targeted Applications for Scientific and Industrial Use


Synthesis of Position-Specific Nitronaphthol-Derived Bioactives

The compound is the ideal starting material for synthesizing 5-nitro-2-naphthol derivatives, a scaffold present in naturally occurring antimicrobial nitronaphthalenes. As shown by Aly et al. (2008), demethylation of 2-methoxy-5-nitronaphthalene yields the core structure needed for compounds like 1-hydroxy-5-methoxy-2-nitronaphthalene [1]. Using the 1-methoxy or other isomers would lead to regioisomeric products with potentially diminished or absent biological activity, making the 2,5-substitution pattern a critical requirement for this research avenue.

Mechanistic Photochemistry and Excited-State Studies

For researchers investigating substituent effects on the photophysics of nitroaromatics, 2-methoxy-5-nitronaphthalene offers a distinct electronic topology compared to the widely studied 1-methoxy-4-nitronaphthalene [1]. The meta-like disposition of the electron-donating and electron-withdrawing groups creates a unique push-pull system that modulates singlet-triplet energy gaps and excited-state dynamics differently from para-substituted analogs [2]. This makes it a valuable comparator compound for fundamental photochemical studies.

Building Block for Dye and Pigment Intermediates Requiring Precise Regiochemistry

Nitroaromatic compounds are key intermediates in dye synthesis, where the position of functional groups determines color properties. 2-Methoxy-5-nitronaphthalene provides a defined 2,5-substitution pattern that, upon reduction of the nitro group to an amine, yields 5-amino-2-methoxynaphthalene—a coupling component for azo dyes [1]. The improved synthesis reported by Párkányi et al. ensures access to this specific isomer in sufficient purity, avoiding the isomeric mixtures that arise from direct nitration of 2-methoxynaphthalene [2].

Core Sourcing for Focused Libraries in Drug Discovery

In medicinal chemistry, libraries of naphthalene-based compounds are screened for activity against various targets. The 2,5-disubstitution pattern is underrepresented compared to 1,4- or 2,6-substituted naphthalenes. Procuring 2-methoxy-5-nitronaphthalene allows for the exploration of this chemical space, which is distinct from isomers like 1-methoxy-5-nitronaphthalene or 2-methoxy-6-nitronaphthalene. This can be crucial for hit-to-lead programs seeking novel intellectual property positions [1].

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